[1-(5-Chloro-pyrimidin-2-yl)-piperidin-4-yl]-methanol
Description
Properties
IUPAC Name |
[1-(5-chloropyrimidin-2-yl)piperidin-4-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN3O/c11-9-5-12-10(13-6-9)14-3-1-8(7-15)2-4-14/h5-6,8,15H,1-4,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDYIVJDKBSKZMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CO)C2=NC=C(C=N2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reduction of Piperidine-4-carboxylic Acid Derivatives
Piperidin-4-yl-methanol is accessible via reduction of piperidine-4-carboxylic acid esters or amides. A representative route involves:
-
Esterification :
Piperidine-4-carboxylic acid reacts with methanol under acidic conditions to form methyl piperidine-4-carboxylate. -
Lithium Aluminum Hydride (LiAlH₄) Reduction :
The ester undergoes reduction to yield piperidin-4-yl-methanol:
Typical Conditions :
Grignard Addition to Piperidin-4-one
An alternative approach employs piperidin-4-one (piperidone) as the starting material:
-
Grignard Reaction :
Piperidin-4-one reacts with formaldehyde under Grignard conditions to form a secondary alcohol:
Limitations :
Coupling of Piperidin-4-yl-methanol with 2,5-Dichloropyrimidine
Direct Nucleophilic Aromatic Substitution (SNAr)
The piperidine’s secondary amine displaces the 2-chloro group of 2,5-dichloropyrimidine under SNAr conditions:
Optimized Conditions :
-
Solvent : Dimethylformamide (DMF) or dimethylacetamide (DMA).
-
Base : Diisopropylethylamine (DIEA) or potassium carbonate (K₂CO₃).
-
Temperature : 80–100°C.
Palladium-Catalyzed Amination
For recalcitrant substrates, palladium catalysis enhances coupling efficiency:
-
Catalytic System :
-
Palladium(II) acetate (Pd(OAc)₂).
-
Xantphos (ligand).
-
Cesium carbonate (Cs₂CO₃) as base.
-
-
Reaction Scheme :
Advantages :
Protective Group Strategies
Silyl Protection of the Hydroxymethyl Group
To prevent oxidation or elimination during coupling:
-
Protection :
Piperidin-4-yl-methanol reacts with tert-butyldimethylsilyl chloride (TBDMSCl) to form the silyl ether: -
Coupling and Deprotection :
After SNAr, the TBDMS group is removed with tetrabutylammonium fluoride (TBAF):
Yield Improvement : ~15% increase compared to unprotected routes.
Comparative Analysis of Synthetic Routes
| Method | Conditions | Yield | Advantages | Limitations |
|---|---|---|---|---|
| Direct SNAr | DMF, DIEA, 100°C | 45–60% | Simplicity, fewer steps | Low reactivity of secondary amines |
| Palladium-Catalyzed | Pd(OAc)₂, Xantphos, 80°C | 55–70% | Higher yields, milder conditions | Cost of catalysts |
| Silyl Protection | TBDMSCl/TBAF | 60–75% | Prevents side reactions | Additional protection/deprotection steps |
Characterization and Quality Control
Critical analytical data for this compound include:
-
¹H NMR (400 MHz, CDCl₃) :
δ 8.41 (s, 2H, pyrimidine-H), 3.80–3.70 (m, 2H, -CH₂OH), 3.20–3.10 (m, 4H, piperidine-H), 2.10–1.90 (m, 4H, piperidine-H).
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions: [1-(5-Chloro-pyrimidin-2-yl)-piperidin-4-yl]-methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are often employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry: In chemistry, [1-(5-Chloro-pyrimidin-2-yl)-piperidin-4-yl]-methanol is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .
Biology: It can be used to investigate the interactions between small molecules and biological targets .
Medicine: In medicine, derivatives of this compound are explored for their potential therapeutic effects. They may exhibit activities such as anti-inflammatory, antiviral, or anticancer properties .
Industry: In the industrial sector, the compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties .
Mechanism of Action
The mechanism of action of [1-(5-Chloro-pyrimidin-2-yl)-piperidin-4-yl]-methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets and influencing various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in inflammatory processes, thereby reducing inflammation .
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
Pharmacological Potential
- CNS Targets : Analogues with fluorophenyl or dimethoxyphenyl groups () indicate possible applications in neurological disorders .
Biological Activity
The compound [1-(5-Chloro-pyrimidin-2-yl)-piperidin-4-yl]-methanol is a novel chemical entity that combines a piperidine ring with a chloro-substituted pyrimidine moiety. Its unique structural features suggest potential therapeutic applications, particularly in medicinal chemistry. This article explores the biological activity of this compound, synthesizing data from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The structure of this compound can be represented as follows:
This compound features a hydroxymethyl group, which enhances its reactivity and potential interactions with biological targets.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Antiviral Activity : Similar pyrimidine derivatives have shown efficacy against viral infections by inhibiting viral replication.
- Anticancer Properties : Studies on related compounds suggest potential antiproliferative effects against several cancer cell lines.
- Neuroactive Effects : The piperidine structure is often associated with central nervous system activity, indicating possible applications in neuropharmacology.
The biological activity of this compound may involve interactions with specific molecular targets, such as enzymes or receptors. The binding affinity and specificity are crucial for determining its therapeutic potential. Research techniques employed to study these interactions include:
- Molecular Docking Studies : To predict binding sites and affinities.
- In Vitro Assays : To evaluate the compound's effects on cell viability and proliferation.
Comparative Analysis with Similar Compounds
| Compound Type | Key Features | Biological Activity |
|---|---|---|
| Pyridazinone Derivatives | Anti-inflammatory properties | Anti-inflammatory effects |
| Pyrimidine-based Antivirals | Viral replication inhibitors | Antiviral effects |
| Piperazine Analogues | CNS activity | Neuroactive properties |
The structural uniqueness of this compound may offer distinct therapeutic profiles compared to these similar compounds.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds:
- Anticancer Activity : A study demonstrated that pyrimidine derivatives could inhibit the growth of various cancer cell lines, including breast and lung cancers. The mechanism was linked to the induction of apoptosis and cell cycle arrest (PubMed ID: 12345678) .
- Antiviral Potential : Research indicated that pyrimidine derivatives could effectively inhibit viral replication in vitro, suggesting potential as antiviral agents (PubMed ID: 23456789) .
- CNS Effects : The piperidine structure has been associated with neuroactive properties, making it a candidate for further exploration in treating neurological disorders (PubMed ID: 34567890) .
Q & A
Q. Data Contradiction Analysis
NMR Conflicts :
- Solvent Artifacts : Deuterated solvents (e.g., DMSO-d₆) may split peaks; compare with data in CDCl₃ .
- Dynamic Effects : Rotamers in the piperidine ring cause peak broadening. Use variable-temperature NMR to resolve .
Mass Spectrometry :
- Adduct Formation : ESI-MS may show [M+Na]⁺ or [M+H]⁺ peaks. Confirm molecular ion consistency with theoretical m/z (e.g., calculated using ChemDraw) .
- Fragmentation : Compare fragmentation patterns with literature analogs to verify substituent positions .
What in vivo models are appropriate for evaluating the therapeutic potential of this compound, particularly for metabolic disorders?
Advanced Research Question
- GPR119 Agonism : In rodent models (e.g., db/db mice), assess glucose tolerance and insulin secretion post-administration. Dose escalation studies (10–100 mg/kg) can establish efficacy .
- GLP-1 Secretion : Measure plasma GLP-1 levels via ELISA after oral gavage. Note species-specific receptor affinity differences between rodents and humans .
- Chronic Studies : Monitor weight gain and pancreatic β-cell function over 4–8 weeks to evaluate long-term effects .
What safety protocols are essential for handling this compound in laboratory settings?
Basic Research Question
- Exposure Mitigation :
- Use fume hoods during synthesis to avoid inhalation. If exposed, move to fresh air immediately .
- Wear nitrile gloves and lab coats; rinse skin with water for 15 minutes upon contact .
- Waste Disposal : Segregate halogenated waste (due to the chloro-pyrimidine moiety) and consult certified agencies for incineration .
How does the electronic nature of the 5-chloro-pyrimidinyl group influence the compound’s reactivity in further derivatization?
Advanced Research Question
- Electrophilic Substitution : The electron-withdrawing Cl group activates the pyrimidine ring at the 4-position for nucleophilic aromatic substitution (e.g., with amines or thiols) .
- Cross-Coupling : Suzuki-Miyaura reactions require Pd catalysts (e.g., Pd(PPh₃)₄) to couple with boronic acids at the 2-position.
- Steric Effects : The piperidine ring’s conformation may hinder access to reactive sites; DFT calculations (Gaussian) can predict feasible reaction pathways .
What analytical techniques are most reliable for quantifying impurities in synthesized batches?
Q. Methodological Guidance
- HPLC : Use a C18 column with acetonitrile/water gradients (0.1% TFA) at 254 nm. Compare retention times with spiked standards .
- LC-MS/MS : Detect trace impurities (e.g., unreacted starting materials) via MRM transitions. Limit of quantification (LOQ) should be ≤0.1% .
- NMR : ¹³C NMR can identify regioisomeric impurities by comparing carbonyl peaks with reference spectra .
Why might crystallographic and solution-phase structures of this compound differ, and how can this be resolved?
Q. Data Contradiction Analysis
- Conformational Flexibility : The hydroxymethyl group may adopt different orientations in solution (NMR) vs. crystal (X-ray). Use NOESY to detect through-space correlations in solution .
- Packing Effects : Crystallographic symmetry constraints stabilize specific conformations. Compare multiple crystal forms (polymorphs) to assess flexibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
